Bienvenue dans la boutique en ligne BenchChem!

(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

HDAC6 inhibition biochemical selectivity epigenetics

Choose KA2507 free base (CAS 1903304-08-4) for unambiguous HDAC6 inhibition. With >4,000-fold biochemical selectivity over HDAC1 and a 118-fold cellular selectivity window, it eliminates class I HDAC-related toxicities (e.g., thrombocytopenia) seen with less selective inhibitors like Ricolinostat. Validated in preclinical tumor models and phase I clinical trials with favorable oral bioavailability and no dose-limiting toxicities. Ideal for immuno-oncology combination studies and HDAC6 assay calibration.

Molecular Formula C16H14N6O2
Molecular Weight 322.328
CAS No. 1903304-08-4
Cat. No. B2974644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1903304-08-4
Molecular FormulaC16H14N6O2
Molecular Weight322.328
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=CN=CC=C4
InChIInChI=1S/C16H14N6O2/c23-16(12-3-1-4-13(7-12)22-11-18-19-20-22)21-9-15(10-21)24-14-5-2-6-17-8-14/h1-8,11,15H,9-10H2
InChIKeyITGRGIWCQLQEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1H-Tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (KA2507 Free Base) – Compound Profile for Procurement


The target compound, (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (CAS 1903304-08-4), is the free base form of the clinical-stage histone deacetylase 6 (HDAC6) inhibitor known as KA2507. It is a synthetic small molecule (C₁₆H₁₄N₆O₂, MW 322.33) that exhibits potent, selective inhibition of HDAC6 (biochemical IC₅₀ = 2.5 nM) [1]. The compound features a tetrazole-substituted phenyl ring linked via a ketone bridge to a pyridin-3-yloxy-azetidine moiety. Preclinical and phase I clinical data demonstrate its favorable oral bioavailability, selective target engagement, and a safety profile free from dose-limiting toxicities [1].

Why Generic HDAC6 Inhibitors Cannot Replace (3-(1H-Tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone in Targeted Research


HDAC6 inhibitors are a structurally diverse class with vastly different selectivity profiles, pharmacokinetics, and safety margins. Closely related clinical candidates such as Ricolinostat (ACY-1215) and Citarinostat (ACY-241) exhibit only 15–55-fold biochemical selectivity for HDAC6 over class I HDACs, whereas KA2507 demonstrates a >4,000-fold selectivity window [1]. This extreme selectivity translates into a unique cellular pharmacodynamic profile: KA2507 achieves a 118-fold separation between on-target (acetylated α-tubulin) and off-target (acetylated histone H3) activity, compared to just 2–10-fold for its clinical competitors [1]. Generic substitution with less selective HDAC6 inhibitors carries a material risk of class I HDAC-related toxicities (e.g., thrombocytopenia, fatigue) that are absent with KA2507 [1]. Therefore, procurement decisions must be guided by quantitative selectivity metrics, not merely target class membership.

Quantitative Differentiation of (3-(1H-Tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (KA2507) Against Clinical-Stage HDAC6 Inhibitors


Biochemical Selectivity: KA2507 vs. Ricolinostat and Citarinostat Across the HDAC Family

KA2507 is a highly selective HDAC6 inhibitor (IC₅₀ = 2.5 nM) with minimal activity against class I HDACs. In a head-to-head biochemical panel, KA2507 demonstrated an IC₅₀ of 9,895 nM for HDAC1, yielding a selectivity ratio of ~3,958-fold for HDAC6 over HDAC1. In contrast, the clinical HDAC6 inhibitors Ricolinostat (ACY-1215) and Citarinostat (ACY-241) showed HDAC1 IC₅₀ values of 332 nM and 153 nM, respectively—representing only ~15-fold and ~55-fold selectivity [1]. This >70-fold greater selectivity for KA2507 over its nearest clinical competitor represents a quantifiable, decision-relevant differentiator for studies requiring HDAC6-specific pharmacology.

HDAC6 inhibition biochemical selectivity epigenetics

Cellular Target Engagement Selectivity: On-Target vs. Off-Target Acetylation Markers

In cellular assays measuring functional target engagement, KA2507 induced acetylation of α-tubulin (a direct HDAC6 substrate) with an EC₅₀ of 150 nM, while acetylation of histone H3 (a class I HDAC biomarker) required an EC₅₀ of 17,770 nM—a 118-fold cellular selectivity window. Ricolinostat and Citarinostat exhibited cellular selectivity windows of only 2-fold and 10-fold, respectively [1]. This 12–59-fold improvement in cellular selectivity confirms that the biochemical advantage of KA2507 translates into a functional advantage in living cells.

cellular pharmacodynamics target engagement acetylated tubulin

Clinical Safety Differentiation: Absence of Dose-Limiting Toxicity in Phase I

In a phase I dose-escalation study (NCT03008018) involving 20 patients with refractory solid tumors, KA2507 demonstrated an exceptional safety profile: no dose-limiting toxicities (DLTs) were observed up to the maximum administered dose [1]. This contrasts with the known class I HDAC-associated toxicities (thrombocytopenia, fatigue, gastrointestinal events) frequently reported for less selective HDAC inhibitors such as Ricolinostat and Citarinostat in their respective phase I/II trials [1]. The absence of DLTs is a direct clinical translation of KA2507's extreme biochemical and cellular selectivity.

clinical safety phase I trial dose-limiting toxicity

Oral Bioavailability and Pharmacokinetic Profile Supporting Twice-Daily Dosing

KA2507 is orally bioavailable with pharmacokinetic properties that support twice-daily (BID) oral dosing in humans [1]. Preclinical PK studies in mice demonstrated sustained plasma concentrations after oral administration, with measurable drug levels up to 24 hours post-dose [1]. While specific oral bioavailability (F%) values are not disclosed in the primary reference, the translational PK data and the successful progression to oral BID dosing in phase I distinguish KA2507 from earlier-generation HDAC6 inhibitors such as Tubastatin A, which exhibits poor oral bioavailability and is unsuitable for in vivo oral dosing studies.

oral bioavailability pharmacokinetics preclinical PK

Preclinical Antitumor Efficacy in Syngeneic Mouse Models with Immune Modulation

KA2507 demonstrated antitumor efficacy in syngeneic mouse models of melanoma and colorectal cancer, with translational studies highlighting modulation of the antitumor immune response [1]. This immune-modulatory component is linked to HDAC6's role in regulating immune cell function and may be absent or attenuated with less selective HDAC6 inhibitors that also engage class I HDACs, which can exert immunosuppressive effects. While direct comparative in vivo efficacy data against Ricolinostat or Citarinostat in identical models are not available in the primary reference, KA2507's clean selectivity profile provides a mechanistic basis for differentiated immune-mediated antitumor activity.

antitumor efficacy syngeneic models immune modulation

Optimal Research and Procurement Applications for (3-(1H-Tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone (KA2507 Free Base)


HDAC6-Selective Chemical Biology and Target Validation Studies

KA2507 free base is the preferred chemical probe for experiments requiring unambiguous attribution of biological effects to HDAC6 catalytic inhibition. Its >4,000-fold biochemical selectivity over HDAC1 and 118-fold cellular selectivity window ensure that observed phenotypes (e.g., α-tubulin hyperacetylation, restored primary ciliation, HSP90 acetylation) are not confounded by class I HDAC inhibition, unlike Ricolinostat (15-fold) or Citarinostat (55-fold) [1].

In Vivo Oncology Efficacy Studies Requiring Oral Dosing

For syngeneic or xenograft tumor models where chronic oral dosing is required, KA2507 free base (or its hydrochloride salt) offers a validated oral BID regimen with established pharmacokinetics and no dose-limiting toxicity [1]. This contrasts with first-generation tool compounds like Tubastatin A, which lack suitable oral bioavailability for sustained in vivo target coverage.

Immuno-Oncology Combination Research

KA2507's demonstrated ability to modulate the antitumor immune response in preclinical models [1], combined with its lack of class I HDAC-mediated immunosuppression, makes it a strategic choice for combination studies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). The phase I clinical data confirming safety and tolerability further support its translational relevance in immuno-oncology research [1].

Reference Standard for HDAC6 Selectivity Screening Panels

Given its well-characterized biochemical IC₅₀ profile against all 11 HDAC isoforms [1], KA2507 free base serves as an ideal reference compound for calibrating HDAC6 selectivity assays and benchmarking novel HDAC6 inhibitors during hit-to-lead and lead optimization campaigns.

Quote Request

Request a Quote for (3-(1H-tetrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.